molecular formula C16H18N2O4S2 B7548618 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

Cat. No. B7548618
M. Wt: 366.5 g/mol
InChI Key: QHXKVSAOJYRFEO-UHFFFAOYSA-N
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Description

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinedione family and is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several cellular signaling pathways.

Mechanism of Action

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide exerts its effects by inhibiting GSK-3β, a key enzyme involved in several cellular signaling pathways. GSK-3β is known to play a role in the regulation of glycogen synthesis, cell cycle progression, apoptosis, and gene expression. By inhibiting GSK-3β, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In diabetes, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to prevent the formation of amyloid-beta plaques and improve cognitive function.

Advantages and Limitations for Lab Experiments

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has several advantages for lab experiments, including its high purity and specificity for GSK-3β. However, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide. One area of research is the development of novel 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide analogs with improved solubility and specificity for GSK-3β. Another area of research is the investigation of 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide in combination with other therapeutic agents for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, the potential use of 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide as a diagnostic tool for these diseases is an area of future research.

Synthesis Methods

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde, acetylacetone, and 2-aminopyridine in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to obtain 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide. This synthesis method has been optimized to yield high purity and high yields of 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide.

Scientific Research Applications

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3β. In diabetes, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease, 5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been shown to prevent the formation of amyloid-beta plaques, a hallmark of the disease.

properties

IUPAC Name

5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11(19)18-7-6-15-12(10-18)8-16(23-15)24(20,21)17-13-4-3-5-14(9-13)22-2/h3-5,8-9,17H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKVSAOJYRFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-N-(3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

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